Cas no 1033201-68-1 (t-Butyl 3-Bromo-4-fluorobenzamide)

t-Butyl 3-Bromo-4-fluorobenzamide 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-N-(tert-butyl)-4-fluorobenzamide
- t-Butyl 3-Bromo-4-fluorobenzamide
- 3-Bromo-N-tert-butyl-4-fluorobenzamide
- 3-Bromo-N-(1,1-dimethylethyl)-4-fluorobenzamide
- TERT-BUTYL 3-BROMO-4-FLUOROBENZAMIDE
- SCHEMBL13701800
- AKOS015834313
- BS-23844
- DB-371727
- MFCD10699644
- DTXSID90674512
- CS-0211130
- 1033201-68-1
-
- MDL: MFCD10699644
- インチ: InChI=1S/C11H13BrFNO/c1-11(2,3)14-10(15)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3,(H,14,15)
- InChIKey: DCQTUUIYIQBVMU-UHFFFAOYSA-N
- ほほえんだ: CC(C)(NC(C1=CC(Br)=C(F)C=C1)=O)C
計算された属性
- せいみつぶんしりょう: 273.01645g/mol
- どういたいしつりょう: 273.01645g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 29.1Ų
じっけんとくせい
- 密度みつど: 1.372±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極微溶性(0.24 g/l)(25ºC)、
t-Butyl 3-Bromo-4-fluorobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B682028-100mg |
t-Butyl 3-Bromo-4-fluorobenzamide |
1033201-68-1 | 100mg |
$ 64.00 | 2023-04-18 | ||
abcr | AB271953-1g |
t-Butyl 3-Bromo-4-fluorobenzamide, 98%; . |
1033201-68-1 | 98% | 1g |
€93.00 | 2024-04-21 | |
TRC | B682028-250mg |
t-Butyl 3-Bromo-4-fluorobenzamide |
1033201-68-1 | 250mg |
$ 75.00 | 2023-04-18 | ||
TRC | B682028-1g |
t-Butyl 3-Bromo-4-fluorobenzamide |
1033201-68-1 | 1g |
$ 98.00 | 2023-04-18 | ||
abcr | AB271953-25 g |
t-Butyl 3-Bromo-4-fluorobenzamide; 98% |
1033201-68-1 | 25g |
€610.80 | 2022-09-01 | ||
A2B Chem LLC | AB79288-1g |
t-Butyl 3-Bromo-4-fluorobenzamide |
1033201-68-1 | 98% | 1g |
$18.00 | 2024-04-20 | |
A2B Chem LLC | AB79288-25g |
t-Butyl 3-Bromo-4-fluorobenzamide |
1033201-68-1 | 98% | 25g |
$97.00 | 2024-04-20 | |
Ambeed | A402184-1g |
3-Bromo-N-(tert-butyl)-4-fluorobenzamide |
1033201-68-1 | 98% | 1g |
$27.0 | 2024-08-02 | |
Ambeed | A402184-25g |
3-Bromo-N-(tert-butyl)-4-fluorobenzamide |
1033201-68-1 | 98% | 25g |
$373.0 | 2024-08-02 | |
1PlusChem | 1P003UYG-500g |
3-Bromo-N-(tert-butyl)-4-fluorobenzamide |
1033201-68-1 | 98% | 500g |
$1385.00 | 2025-02-20 |
t-Butyl 3-Bromo-4-fluorobenzamide 関連文献
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
t-Butyl 3-Bromo-4-fluorobenzamideに関する追加情報
t-Butyl 3-Bromo-4-fluorobenzamide (CAS No. 1033201-68-1): A Comprehensive Overview in Modern Chemical Biology
t-Butyl 3-Bromo-4-fluorobenzamide, identified by the CAS number 1033201-68-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the benzamide class, characterized by a benzene ring substituted with a bromine atom at the 3-position and a fluorine atom at the 4-position, further modified by a tert-butyl group attached to the amide nitrogen. Such structural features make it a versatile intermediate in pharmaceutical synthesis and a potential candidate for various biological applications.
The significance of t-Butyl 3-Bromo-4-fluorobenzamide lies in its potential as a building block for more complex molecules. The presence of both bromine and fluorine substituents enhances its reactivity, allowing for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other organic transformations. These properties are particularly valuable in drug discovery, where the ability to modify molecular structures is crucial for optimizing bioactivity and pharmacokinetic profiles.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic properties compared to their non-fluorinated counterparts. The incorporation of fluorine into pharmaceuticals has been shown to increase their bioavailability and resistance to enzymatic degradation. For instance, fluoroaromatics are commonly found in antiviral, anticancer, and anti-inflammatory drugs. The t-Butyl 3-Bromo-4-fluorobenzamide structure exemplifies this trend, offering a scaffold that can be readily modified to explore new therapeutic avenues.
The bromine substituent in t-Butyl 3-Bromo-4-fluorobenzamide also plays a critical role in its utility as a synthetic intermediate. Brominated aromatic compounds are widely used in medicinal chemistry due to their ease of manipulation via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse functional groups at specific positions on the aromatic ring, enabling the creation of structurally diverse libraries of compounds for high-throughput screening.
Recent advancements in synthetic methodologies have further highlighted the importance of t-Butyl 3-Bromo-4-fluorobenzamide. For example, transition-metal-catalyzed reactions have been optimized to achieve higher yields and selectivity in the functionalization of bromoaryl compounds. This has led to more efficient routes for producing complex drug candidates, reducing both time and cost associated with synthetic processes. Moreover, green chemistry principles have been increasingly integrated into these synthetic strategies, emphasizing sustainability and reducing hazardous waste generation.
Beyond its role as a synthetic intermediate, t-Butyl 3-Bromo-4-fluorobenzamide has shown promise in various biological applications. The combination of fluorine and bromine substituents can influence electronic properties and hydrophobicity, which are critical factors in determining molecular interactions with biological targets. Studies have demonstrated that such modifications can enhance binding affinity to enzymes and receptors, leading to improved therapeutic efficacy. For instance, derivatives of this compound have been explored as inhibitors of kinases and other enzymes involved in cancer progression.
The amide functionality in t-Butyl 3-Bromo-4-fluorobenzamide provides another layer of versatility, allowing for further derivatization into amides, esters, or other nitrogen-containing heterocycles. These modifications can alter physicochemical properties such as solubility and lipophilicity, which are essential for drug formulation and delivery. Additionally, amides are known to exhibit good metabolic stability, making them favorable candidates for oral administration.
In conclusion, t-Butyl 3-Bromo-4-fluorobenzamide (CAS No. 1033201-68-1) represents a valuable asset in modern chemical biology and pharmaceutical research. Its unique structural features—combining bromine and fluorine substituents with an amide group—make it a powerful tool for synthetic chemistry and drug development. As research continues to uncover new applications for fluorinated aromatic compounds, the utility of this compound is expected to expand further, contributing to advancements in therapeutic innovation.
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